2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione
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Overview
Description
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione is an organic compound known for its unique chemical structure and properties It is a derivative of phthalazinedione and is characterized by the presence of two phenyl groups attached to the dihydrophthalazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione typically involves the reaction of hydrazine derivatives with phthalic anhydride. One common method includes the following steps:
Reactants: Phthalic anhydride and hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: The mixture is heated under reflux for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects.
Comparison with Similar Compounds
Phthalhydrazide: A related compound with similar structural features but lacking the phenyl groups.
2,3-Dihydro-1,4-phthalazinedione: The parent compound without the phenyl substitutions.
Uniqueness: The phenyl groups also contribute to its distinct chemical and physical properties, making it a valuable compound in various research fields .
Properties
CAS No. |
63546-88-3 |
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Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,3-diphenylphthalazine-1,4-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H |
InChI Key |
YDJLXZOYRIGAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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